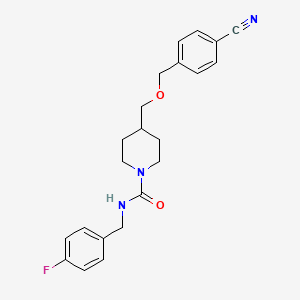

4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide

Description

This compound is a piperidine-1-carboxamide derivative featuring a 4-cyanobenzyloxymethyl substituent at the 4-position of the piperidine ring and an N-(4-fluorobenzyl) group. Its molecular formula is C₂₂H₂₂FN₃O₂, with a molecular weight of approximately 379.43 g/mol (calculated from ).

Properties

IUPAC Name |

4-[(4-cyanophenyl)methoxymethyl]-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O2/c23-21-7-5-18(6-8-21)14-25-22(27)26-11-9-20(10-12-26)16-28-15-19-3-1-17(13-24)2-4-19/h1-8,20H,9-12,14-16H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYBMZDKUMWHQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Attachment of the benzyl groups: The benzyl groups can be introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with benzyl halides or benzyl alcohols under basic conditions.

Substitution with cyano and fluoro groups:

Industrial Production Methods

Industrial production of 4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the cyano group to an amine.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the benzyl or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, cyanide salts, and fluorinating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl groups can lead to the formation of benzaldehyde or benzoic acid derivatives, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights key structural variations and properties of related piperidine-carboxamide derivatives:

Key Observations:

Substituent Effects on Bioactivity: The iodophenyl group in compounds 21 and 27 enhances selectivity for DNA repair enzymes, likely due to halogen-bonding interactions with catalytic residues . The cyanobenzyloxy group in the target compound may improve metabolic stability compared to methoxy or bromo analogs (e.g., compound 27), as cyano groups resist oxidative degradation .

Molecular Weight and Pharmacokinetics :

- The target compound (379.43 g/mol) is lighter than iodinated analogs (e.g., 496.02 g/mol for compound 21), which may improve oral bioavailability .

- Halogenated derivatives (e.g., chloro, bromo) exhibit higher molecular weights but improved target binding, as seen in compound 27’s HRMS data .

Synthetic Routes: The target compound’s synthesis likely involves coupling 4-cyanobenzyloxymethyl-piperidine with 4-fluorobenzyl isocyanate, analogous to methods in for methyl 4-[(4-cyanobenzyl)oxy]benzoate . In contrast, benzimidazolone derivatives (e.g., compound 21) require nitroarene intermediates and carbamate deprotection .

Biological Activity

The compound 4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide , also known by its IUPAC name, is an organic molecule that has garnered interest due to its potential biological activities. This article explores the synthesis, biological mechanisms, and pharmacological implications of this compound, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of 4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide involves several key steps:

- Formation of the Intermediate : The initial step involves the reaction of 4-cyanobenzyl alcohol with piperidine, typically in the presence of a catalyst.

- Attachment of the Benzyl Group : The next step incorporates the 4-fluorobenzyl group through a coupling reaction.

- Final Product Formation : The carboxamide functionality is introduced, often requiring specific solvents and conditions to ensure yield and purity.

The compound's structure features a piperidine ring substituted with various functional groups, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the central nervous system (CNS).

- Molecular Targets : It is believed to bind to receptors involved in neurotransmission, potentially modulating pain and inflammatory pathways.

- Pathways Involved : The compound may influence signaling pathways that regulate various physiological responses, including analgesia and anti-inflammatory effects.

Biological Activity

Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities:

- Antimicrobial Activity : Similar piperidine derivatives have shown moderate to strong antibacterial effects against various pathogens. For example, compounds bearing piperidine rings have demonstrated efficacy against Salmonella typhi and Bacillus subtilis with varying IC50 values .

- Enzyme Inhibition : Studies on related compounds indicate significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various therapeutic contexts .

Comparative Analysis

To understand the uniqueness of 4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide, it is helpful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-chlorobenzyl)piperidine | Structure | Moderate antibacterial activity |

| 2-(4-methylbenzyl)piperidine | Structure | Enzyme inhibition potential |

This comparison illustrates how modifications in substituents can lead to variations in biological efficacy.

Case Studies

Several case studies highlight the pharmacological potential of piperidine derivatives:

- Antibacterial Efficacy : A study demonstrated that a series of piperidine derivatives exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with some compounds showing MIC values comparable to standard antibiotics .

- Neuroprotective Effects : Research has indicated that similar compounds can serve as neuroprotective agents in models of neurodegenerative diseases, suggesting a potential therapeutic role for 4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.